7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14052-83-6 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
7-ethylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-2-12-4-3-6-7(9)10-5-11-8(6)12/h3-5H,2H2,1H3,(H2,9,10,11) |
InChI Key |
HBKRLOUTSJELJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C(N=CN=C21)N |
Origin of Product |
United States |
Synthetic Methodologies for 7 Ethyl 7h Pyrrolo 2,3 D Pyrimidin 4 Amine and Its Analogs
Classical and Contemporary Synthetic Routes to the Pyrrolo[2,3-d]pyrimidine Core
The construction of the fundamental pyrrolo[2,3-d]pyrimidine skeleton can be achieved through several synthetic pathways, primarily involving the formation of the pyrimidine (B1678525) or pyrrole (B145914) ring onto a pre-existing complementary ring.
A cornerstone in the synthesis of 4-amino-pyrrolo[2,3-d]pyrimidine derivatives is the nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a versatile intermediate where the chlorine atom at the C-4 position serves as an excellent leaving group. chemicalbook.comcore.ac.uk This compound, a white crystalline solid, is readily displaced by various nucleophiles, most commonly amines, to furnish the desired 4-substituted products. chemicalbook.com
The reaction is typically performed by heating the 4-chloro intermediate with the desired amine. core.ac.uk For instance, the reaction with ethylamine (B1201723) would directly lead to the formation of a 4-ethylamino-pyrrolo[2,3-d]pyrimidine derivative. The conditions for these reactions can be varied; they are often carried out in a suitable solvent like isopropanol, water, or dimethylformamide (DMF), and may be promoted by an acid or a base. nih.govnih.gov For example, acid-mediated amination using hydrochloric acid in water has been shown to be an effective and environmentally friendly approach. nih.gov The use of a base, such as potassium carbonate or triethylamine, is also common to neutralize the hydrogen chloride generated during the reaction. core.ac.ukmdpi.com
The reactivity of the amine and the specific reaction conditions influence the yield, which can range from moderate to excellent. This method is widely applicable for introducing a diverse range of substituents at the 4-position, making it a pivotal strategy in creating libraries of potential kinase inhibitors and other therapeutic agents. chemicalbook.com
Table 1: Examples of Nucleophilic Substitution Reactions
| Electrophile | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Anilines | HCl, Water, Heat | N-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | nih.gov |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | trans-4-(methylamino)cyclohexyl]methanol | Triethylamine, Acetone, KI (cat.), Heat | 4-((trans-4-(hydroxymethyl)cyclohexyl)(methyl)amino)-7H-pyrrolo[2,3-d]pyrimidine | core.ac.uk |
Cyclocondensation reactions offer an alternative and fundamental approach to building the pyrrolo[2,3-d]pyrimidine core. These methods typically involve the formation of the pyrimidine ring from a suitably substituted pyrrole precursor.
One common strategy starts with a 2-amino-1H-pyrrole-3-carboxamide derivative, which undergoes cyclocondensation with a one-carbon electrophile, such as a triethyl orthoester. This reaction, which can be performed under solvent- and catalyst-free conditions by simple heating, efficiently yields the corresponding pyrrolo[2,3-d]pyrimidin-4-one. researchgate.net The resulting pyrimidinone can then be converted to the 4-chloro intermediate, for example by treatment with phosphorus oxychloride (POCl₃), which can subsequently undergo nucleophilic substitution as described above.
Another versatile method begins with simpler, acyclic precursors. For example, an efficient route has been developed starting from diethyl malonate, which is converted in five steps to the key intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. researchgate.net Other approaches utilize multicomponent reactions; for instance, the condensation of barbituric acid or uracil (B121893) with other reagents can rapidly assemble the heterocyclic core. scielo.org.mx Domino reactions, such as a C-N coupling/hydroamination sequence, have also been employed to construct pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, a related isomer class, from alkynylated uracils and anilines. nih.govbeilstein-journals.org
These cyclocondensation strategies provide access to a wide array of substituted pyrrolo[2,3-d]pyrimidines by allowing for variation in the starting materials. rsc.orgscispace.com
Strategies for Introducing the N-7 Ethyl Group
To synthesize the target compound, 7-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, an ethyl group must be installed on the nitrogen at position 7 of the pyrrole ring. This is typically achieved through an N-alkylation reaction.
The most common method involves treating a 7H-pyrrolo[2,3-d]pyrimidine derivative with an ethylating agent, such as ethyl bromide, ethyl iodide, or an ethyl tosylate. The reaction is carried out in the presence of a base in a polar aprotic solvent. For example, cesium carbonate (Cs₂CO₃) in dry DMF is an effective base-solvent system for this transformation, which is often heated to ensure completion. nih.gov Another common set of conditions involves using potassium carbonate (K₂CO₃) in acetonitrile. mdpi.com
Advanced Synthetic Techniques and Their Application
Modern synthetic chemistry offers sophisticated tools to create complex and stereochemically defined derivatives of the pyrrolo[2,3-d]pyrimidine scaffold.
While this compound itself is achiral, many of its biologically active analogs possess chiral centers. The synthesis of these chiral derivatives in an enantiomerically pure form is crucial, as different enantiomers can have vastly different biological activities.
Asymmetric synthesis in this context often involves the coupling of the pyrrolo[2,3-d]pyrimidine core with a chiral side chain. For example, inhibitors of Protein Kinase B (Akt) have been developed by coupling the heterocyclic core to enantiomerically pure 4-aminopiperidine-4-carboxamides. nih.gov Similarly, specific Janus Kinase 3 (JAK3) inhibitors are synthesized by linking the pyrimidine to a chiral (3R, 4R)-4-methyl-3-aminopiperidine moiety. google.com In these cases, the chiral fragment is typically prepared separately from a chiral starting material (from the "chiral pool") or via an asymmetric reaction, and then attached to the achiral pyrrolo[2,3-d]pyrimidine scaffold. Another important class of chiral derivatives is the pyrrolo[2,3-d]pyrimidine nucleosides, where the chirality is imparted by the sugar (ribose or deoxyribose) moiety attached at the N-7 position. nih.gov
In multi-step syntheses of complex molecules like pyrrolo[2,3-d]pyrimidine derivatives, the use of protecting groups is often essential to mask reactive functional groups and ensure selective reactions.
The tosyl (p-toluenesulfonyl) group is a common and robust protecting group for amines. The resulting sulfonamide is stable to a wide range of reaction conditions. organic-chemistry.org In the context of pyrrolo[2,3-d]pyrimidine synthesis, a tosyl group can be used to protect the pyrrole nitrogen (N-7), directing reactions to other parts of the molecule. core.ac.ukgoogle.com For example, protecting the N-7 position with a tosyl group allows for selective manipulation at the C-4 position. The tosyl group can later be removed under specific reductive or acidic conditions to restore the N-7 proton. google.comorganic-chemistry.org
Besides its role as a protecting group, the tosyl group, in the form of a tosylate (a derivative of p-toluenesulfonic acid), can also function as an excellent leaving group. Alkyl tosylates, such as ethyl tosylate, are effective electrophiles for the N-alkylation of the pyrrole ring, as mentioned in section 2.2. nih.gov Other protecting groups, such as the t-butoxycarbonyl (Boc) group, are also frequently used to temporarily protect amine functionalities during the synthesis of these heterocyclic compounds. nih.govgoogle.com
Solvent and Catalyst Optimization
The synthesis of the 7-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine framework often involves key steps such as N-alkylation of the pyrrole ring and cross-coupling reactions to introduce substituents at various positions on the heterocyclic core. The optimization of solvents and catalysts in these steps is paramount for achieving high yields and purity.
N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core is a critical step for introducing the ethyl group at the 7-position. This reaction typically involves a base to deprotonate the pyrrole nitrogen, followed by nucleophilic attack on an alkyl halide. The choice of solvent and base is crucial. For instance, the use of cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to be effective for the alkylation of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine with reagents like (bromomethyl)cyclopropane (B137280) or benzyl (B1604629) bromide at elevated temperatures (70 °C). nih.gov
Another approach involves liquid-liquid phase-transfer catalysis. This method can achieve regioselective N-alkylation of compounds like 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine using a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogensulfate. The reaction proceeds in a biphasic system of an aqueous base (e.g., 50% aq. NaOH) and an organic solvent mixture like benzene (B151609) and dimethoxyethane. mdpi.com
For the synthesis of analogs bearing substituents at the C-5 position, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed. Optimization of these reactions involves screening catalysts, ligands, and bases. A common catalytic system is tetrakis(triphenylphosphine)palladium(0) used in conjunction with an aqueous sodium carbonate solution as the base. nih.gov The solvent of choice is often a degassed ethereal solvent like 1,2-dimethoxyethane (B42094) (DME), with the reaction heated to around 80 °C. nih.gov
Alternatively, copper-catalyzed reactions offer a different avenue for C-C or C-S bond formation. Microwave-assisted, copper-catalyzed, ligand-free cross-coupling has been utilized for the synthesis of 5-phenylthio substituted pyrrolo[2,3-d]pyrimidines. nih.gov In these cases, optimizing the solvent and temperature is critical to minimize reaction times and prevent the formation of byproducts like disulfides. Optimal conditions were found to be 100 °C for 4 hours. nih.gov
In some cases, syntheses can be optimized to proceed under solvent- and catalyst-free conditions, representing a significant advancement in green chemistry. For example, the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters to form pyrrolo[2,3-d]pyrimidin-4-ones, key precursors, can be achieved by simply heating the neat reactants under reflux. researchgate.net
The following tables summarize various optimized conditions for key synthetic transformations in the preparation of pyrrolo[2,3-d]pyrimidine derivatives.
Table 1: N-Alkylation Conditions for Pyrrolo[2,3-d]pyrimidines
| Substrate | Reagent | Base | Catalyst | Solvent | Temp. (°C) | Ref. |
| 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | (Bromomethyl)cyclopropane | Cs₂CO₃ | - | DMF | 70 | nih.gov |
| 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Benzyl bromide | Cs₂CO₃ | - | DMF | 70 | nih.gov |
| 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | Ethyl 3-bromopropionate | 50% aq. NaOH | Tetrabutylammonium hydrogensulfate | Benzene/DME | Ambient | mdpi.com |
Table 2: C-5 Cross-Coupling Conditions for Pyrrolo[2,3-d]pyrimidines
| Coupling Type | Substrate | Reagent | Catalyst | Base/Solvent | Conditions | Ref. |
| Suzuki-Miyaura | 7-Alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Boronic Acids | Pd(PPh₃)₄ | 2M aq. Na₂CO₃ / DME | 80 °C, 18 h | nih.gov |
| C-S Coupling | N-[5-Iodo-7-benzyl-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide | Phenyl thiols | Copper (ligand-free) | - | 100 °C, 4 h (Microwave) | nih.gov |
Scale-Up and Process Chemistry Considerations for Mass Synthesis
Transitioning the synthesis of this compound from laboratory-scale to industrial production requires careful consideration of process chemistry principles to ensure safety, efficiency, cost-effectiveness, and regulatory compliance.
One of the primary considerations is the cost and availability of raw materials and reagents. For instance, palladium catalysts, while highly effective, can be a significant cost driver in large-scale synthesis. nih.gov Therefore, process optimization would focus on minimizing catalyst loading, ensuring high turnover numbers, and implementing efficient catalyst recovery and recycling protocols. Copper-catalyzed, ligand-free reactions present a more cost-effective alternative. nih.gov
The choice of solvents is another critical factor. Solvents used in laboratory settings, such as chloroform, dichloromethane, or DMF, may be undesirable for large-scale production due to toxicity, environmental concerns, and difficulties in removal and disposal. nih.govtandfonline.com Process development aims to replace these with "greener" solvents like water, ethanol, or other aqueous organic solvent mixtures where possible. mdpi.comgoogle.com The use of water as a solvent in the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an amine, for example, represents a significant process improvement. google.com
Reaction safety and thermal management are paramount. Exothermic reactions must be well-characterized using reaction calorimetry to design appropriate cooling and control strategies to prevent thermal runaways. The use of microwave irradiation, while effective in the lab for reducing reaction times, requires specialized equipment for safe and consistent implementation on a large scale. nih.gov
Impurity profiling and control are essential for producing a final compound of high purity. The formation of byproducts, such as the disulfides observed in some C-S coupling reactions, must be minimized through careful optimization of reaction conditions. nih.gov Purification methods must also be scalable. While column chromatography is common in the laboratory, it is often impractical and expensive for multi-kilogram production. nih.govtandfonline.com The ideal process is one that yields a product of sufficient purity through simple crystallization or precipitation, avoiding complex chromatographic separations.
Finally, process robustness and consistency are key. The process must be designed to tolerate minor variations in raw material quality and reaction parameters without significant impact on yield or purity. This involves identifying critical process parameters (CPPs) and establishing proven acceptable ranges (PARs) to ensure the reliable and repeatable production of this compound on a mass scale.
Structure Activity Relationship Sar Studies of 7 Ethyl 7h Pyrrolo 2,3 D Pyrimidin 4 Amine Derivatives
Positional Scanning and Substituent Effects on Biological Activity
Systematic modifications of the 7-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold have provided valuable insights into the structural requirements for potent and selective kinase inhibition. The following subsections detail the impact of substitutions at various positions on the pyrrolo[2,3-d]pyrimidine core.
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, offers several positions for substitution, each with a distinct influence on the molecule's interaction with target kinases. mdpi.comnih.gov
N4-Position: The amino group at the N4-position is a crucial hydrogen bond donor, interacting with the hinge region of many kinases. nih.govacs.org Modifications at this position are generally detrimental to activity. For instance, N-methylation of the 4-amino group can lead to a significant drop in inhibitory activity. acs.org However, attaching larger substituents via the N4-amino group has been explored. In a series of Bruton's tyrosine kinase (Btk) inhibitors, linking a substituted phenyl ring to the N4-position resulted in potent compounds. nih.gov
C2-Position: The C2-position is often a key site for introducing substituents that can modulate potency and selectivity. nih.gov For example, in a series of p21-activated kinase 4 (PAK4) inhibitors, different halogen atoms on a 2-phenyl substituent influenced the orientation of the ring and its interactions within the kinase's hinge region. mdpi.com The introduction of a methyl group at the C2 position is also a common strategy. uni.lu In some cases, leaving the C2-position unsubstituted or with a simple hydrogen atom is preferred for optimal activity against certain targets like Bovine Viral Diarrhea Virus (BVDV). researchgate.net
C4-Position: The C4-position, bearing the essential amino group, is critical for hinge binding. While direct substitution on the carbon atom is less common, the nature of the group attached to the N4-amine indirectly influences the C4-environment. The replacement of the chlorine atom at C4 with various nucleophiles is a common synthetic strategy to introduce diversity. researchgate.net For instance, reaction with amines can lead to potent inhibitors of protein kinase B (PKB/Akt). nih.govacs.org
C5-Position: The C5-position of the pyrrole (B145914) ring is a versatile point for modification to enhance potency and target-specific interactions. nih.gov Iodination at this position, followed by Suzuki-Miyaura cross-coupling reactions, allows for the introduction of a wide range of aryl and heteroaryl groups. nih.gov These substituents can occupy a hydrophobic pocket in the target kinase, thereby increasing binding affinity. For instance, the introduction of aromatic substituents at C5 was explored for inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). nih.gov
C6-Position: The C6-position is another site where modifications can impact biological activity. Introduction of anilinocarbonyl-substituted groups at the C6-position of certain pyrrolo[2,3-d]pyrimidine derivatives has been shown to significantly increase their anti-proliferative potency in pancreatic cancer cell lines. researchgate.net
The following table summarizes the impact of substitutions at various positions on the biological activity of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives.
| Position | Type of Substitution | Impact on Biological Activity | Target Kinase/Organism | Reference(s) |
| N4 | Methylation | Decreased activity | PKB/Akt | acs.org |
| N4 | Substituted Phenyl | Potent inhibition | Btk | nih.gov |
| C2 | Halogenated Phenyl | Modulates potency and selectivity | PAK4 | mdpi.com |
| C2 | Hydrogen | Potent inhibition | BVDV | researchgate.net |
| C5 | Aromatic groups | Increased potency | PfCDPKs | nih.gov |
| C6 | Anilinocarbonyl | Increased anti-proliferative activity | CDKs | researchgate.net |
The N7-substituent extends into a region of the kinase active site that can vary significantly between different kinases, thus providing an opportunity to achieve selectivity. The size and nature of the N7-substituent can influence the orientation of the entire inhibitor molecule within the binding pocket.
Studies on Btk inhibitors have shown that while a variety of groups can be tolerated at the N7-position, smaller alkyl groups like ethyl can contribute to a favorable pharmacokinetic profile. nih.govdocumentsdelivered.com The choice of the N7-substituent is a key element in the rational design of kinase inhibitors with desired potency and selectivity profiles. nih.govresearchgate.net
Investigation of Linker Groups and Their Conformational Impact
In many this compound derivatives, a linker group is utilized to connect the core scaffold to a peripheral substituent, which often binds to a region outside the primary ATP-binding pocket. The nature of this linker—its length, rigidity, and chemical functionality—has a profound impact on the molecule's conformation and, consequently, its biological activity. nih.govnih.gov
For example, in the development of PKB/Akt inhibitors, the linker between a piperidine (B6355638) ring and a lipophilic substituent was varied. nih.gov The transition from a direct benzyl (B1604629) attachment to a carboxamide linker resulted in compounds with improved oral bioavailability. nih.govacs.org The amide linker, while longer, constrains the conformation of the lipophilic substituent, allowing for different interactions with the kinase's P-loop. acs.org
The conformational flexibility or rigidity of the linker can determine whether the molecule can adopt the optimal binding conformation. A rigid linker may pre-organize the molecule into a favorable conformation, reducing the entropic penalty of binding. Conversely, a more flexible linker might allow the molecule to adapt to the specific topology of the target kinase's active site. The choice of the linker is a critical design element that can be fine-tuned to optimize potency and selectivity. nih.govnih.gov
Stereochemical Influence on Potency and Selectivity
The introduction of chiral centers into this compound derivatives can have a significant impact on their potency and selectivity. rsc.org The three-dimensional arrangement of atoms in a stereoisomer can lead to differential interactions with the chiral environment of a kinase's active site.
Often, one enantiomer or diastereomer will exhibit significantly higher potency than the others. This is because the specific spatial orientation of substituents in the more active isomer allows for optimal interactions with key residues in the target protein, while the other isomers may experience steric clashes or be unable to form crucial hydrogen bonds or hydrophobic interactions.
For example, in the design of inhibitors targeting various kinases, the stereochemistry of substituents on a piperidine ring attached to the pyrrolo[2,3-d]pyrimidine core has been shown to be critical for activity. The precise orientation of a substituent can determine whether it productively engages with a specific pocket in the kinase or leads to a loss of affinity. Therefore, the synthesis and evaluation of stereochemically pure compounds are often essential steps in the optimization of this class of inhibitors. rsc.org
Rational Design Principles for Enhancing Selectivity and Potency
The extensive SAR studies on this compound derivatives have led to the establishment of several rational design principles for enhancing their selectivity and potency as kinase inhibitors. nih.govnih.govnih.govresearchgate.netrsc.org
Hinge Binding: The 4-amino group on the pyrimidine (B1678525) ring is a critical hinge-binding motif. Maintaining this group and the N1 of the pyrimidine as hydrogen bond donors is essential for anchoring the inhibitor to the kinase hinge region. nih.govacs.org
Exploiting the N7-Substituent for Selectivity: The N7-position provides a vector for achieving selectivity. By carefully selecting the size and nature of the substituent at this position, such as the 7-ethyl group, it is possible to exploit differences in the shape and character of the active sites of different kinases. nih.govresearchgate.net
Linker Optimization: The linker connecting the core to peripheral groups should be optimized in terms of length, rigidity, and functionality to ensure the correct orientation of the substituents for optimal interaction with the target. nih.govnih.gov
Stereochemical Control: When chiral centers are present, the synthesis of single stereoisomers is often necessary to maximize potency and avoid potential off-target effects from less active or inactive isomers. rsc.org
Structure-Based Design: Utilizing X-ray co-crystal structures of inhibitors bound to their target kinases provides invaluable information for rational design. These structures reveal the precise binding mode and can guide the design of new derivatives with improved interactions. nih.gov
By applying these principles, researchers have been successful in developing potent and selective kinase inhibitors based on the this compound scaffold for a variety of therapeutic targets. nih.govrsc.org
Elucidation of Molecular Mechanism of Action
Kinase Inhibition as a Primary Modality
The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established scaffold in medicinal chemistry, recognized for its ability to serve as a foundation for potent kinase inhibitors. This structural motif is a key component in numerous compounds designed to target a range of protein kinases, which are critical regulators of cellular processes. Derivatives of this scaffold have been developed to inhibit various kinases, including Bruton's tyrosine kinase (Btk), p21-activated kinase 4 (PAK4), and calcium-dependent protein kinases (CDPKs). nih.govnih.govacs.org The versatility of the 7H-pyrrolo[2,3-d]pyrimidine structure allows for chemical modifications that can tune the potency and selectivity of these inhibitors for specific kinase targets. acs.org
The primary mechanism through which 7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine and its analogs exert their inhibitory effects is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site of target kinases. The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of the adenine (B156593) base of ATP, allowing it to occupy the same pocket within the kinase domain.
This binding is characterized by crucial hydrogen-bonding interactions with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. frontiersin.org Molecular docking and dynamics simulations have shown that the pyrrolo[2,3-d]pyrimidine core forms strong interactions with key amino acid residues in this hinge region. nih.govkegg.jp This interaction effectively blocks the binding of ATP, thereby preventing the phosphotransfer reaction that is essential for kinase activity and downstream signaling. The binding affinity and inhibitory capacity can be significantly influenced by the substituents on the pyrrolo[2,3-d]pyrimidine core, which interact with adjacent regions of the ATP-binding pocket, such as the β-sheets and surrounding charged residues. nih.govkegg.jp
While the predominant mechanism of action for pyrrolo[2,3-d]pyrimidine-based inhibitors is ATP competition, allosteric modulation represents an alternative strategy for kinase inhibition. Allosteric inhibitors bind to a site on the kinase distinct from the ATP pocket, inducing a conformational change that inactivates the enzyme. This approach can offer higher selectivity compared to ATP-competitive inhibitors due to the greater diversity of allosteric sites among kinases. researchgate.net However, for this compound and its closely related analogs, the available scientific literature does not prominently feature allosteric modulation as a primary mechanism. Research has consistently pointed towards their role as ATP-competitive inhibitors. nih.govkegg.jpresearchgate.net
Specific Molecular Targets and Signaling Pathways
The therapeutic potential of this compound derivatives is defined by their activity against specific kinases that are central to disease-related signaling cascades.
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular life and death, playing a key role in inflammation and a programmed form of necrosis known as necroptosis. nih.govnih.gov The kinase activity of RIPK1 is essential for initiating the necroptotic pathway, which involves the formation of a "necrosome" complex with RIPK3 and mixed lineage kinase domain-like protein (MLKL). researchgate.netnih.gov
Recent research has identified derivatives of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold as potent inhibitors of RIPK1. Specifically, a study focused on the structural optimization of related compounds led to the discovery of a derivative of this compound that potently inhibited RIPK1. This compound, 1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one, demonstrated a high binding affinity and low IC50 value for RIPK1. acs.org Functionally, it was shown to effectively protect cells from necroptosis. acs.org These findings establish a direct link between this structural class and the modulation of the RIPK1-mediated necroptosis pathway.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that are indispensable for signal transduction from numerous cytokine and growth factor receptors. These signals are vital for regulating immunity and inflammation. The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is the core of several approved JAK inhibitors.
Efforts have been focused on developing inhibitors with high selectivity for JAK1. acs.org Because JAK1 is involved in the signaling of many pro-inflammatory cytokines, its selective inhibition is a key therapeutic strategy. Furthermore, selectivity over other JAK family members, particularly JAK2 which is crucial for red blood cell production via erythropoietin signaling, is desirable to minimize potential side effects. acs.org Structural modifications to the pyrrolo[2,3-d]pyrimidine core have yielded compounds with high potency for JAK1 and significant selectivity over other JAK isoforms.
Table 1: Inhibitory Activity of a 7H-pyrrolo[2,3-d]pyrimidine Derivative against JAK Isoforms
| Compound | Target Kinase | IC50 (nM) | Selectivity (Fold vs JAK1) |
|---|---|---|---|
| 12a | JAK1 | 12.6 | - |
| JAK2 | 135.1 | 10.7 | |
| JAK3 | >1000 | >79.4 | |
| TYK2 | 200.5 | 15.9 |
Data sourced from a study on 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives. Compound 12a is a representative from this series.
Protein Kinase B (PKB), also known as Akt, is a serine/threonine kinase that functions as a central node in the phosphatidylinositol-3 kinase (PI3K) signaling pathway. The PI3K/PKB/mTOR pathway is fundamental in regulating cell proliferation, survival, and growth; its dysregulation is a common feature in many human cancers. researchgate.net
Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as potent, ATP-competitive inhibitors of PKB. frontiersin.orgresearchgate.net By blocking the activity of PKB, these compounds can inhibit the phosphorylation of its numerous downstream substrates, thereby impeding pro-survival and proliferative signals in cancer cells. researchgate.net Optimization of this chemical series has led to inhibitors with nanomolar potency and significant selectivity for PKB over other closely related kinases, such as PKA. frontiersin.orgresearchgate.net
Table 2: Inhibitory Profile of a PKB-Selective 7H-pyrrolo[2,3-d]pyrimidine Derivative
| Compound | Target Kinase | IC50 (nM) | Selectivity (Fold, PKA/PKBα) |
|---|---|---|---|
| CCT128930 (Compound 2) | PKBα | 8 | 28 |
| PKA | 220 | - |
Data sourced from a study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. CCT128930 is a 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine. frontiersin.orgresearchgate.net
Bruton's Tyrosine Kinase (BTK) Inhibition and B-Cell Receptor Signaling
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been extensively developed as potent inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. mdpi.com Inhibition of BTK can be either reversible or irreversible, depending on the specific derivative. mdpi.comnih.gov
Researchers have designed and synthesized series of these compounds that demonstrate significant inhibitory effects on BTK. nih.gov For instance, knowledge of the binding mode of the preclinical drug RN486 led to the design of novel reversible BTK inhibitors using the pyrrolo[2,3-d]pyrimidine scaffold to conformationally restrain key pharmacophoric groups. nih.gov One promising compound from this series, compound 4x, showed superior activity in both BTK enzyme and cellular inhibition assays compared to RN486. nih.gov
Another series of reversible inhibitors yielded compound 28a, which exhibited an IC50 of 3.0 nM against the BTK enzyme. nih.gov This compound effectively inhibited the autophosphorylation of BTK at the Y223 residue and the phosphorylation of its downstream target, PLCγ2, a key event in BCR signaling. nih.gov The inhibitory action on the BCR pathway translates to anti-proliferative effects against B-cell lymphoma cell lines. nih.gov Furthermore, some derivatives have shown potent anti-arthritis activity in animal models, highlighting the therapeutic potential of BTK inhibition in autoimmune diseases. mdpi.com
| Derivative | Type | Target | IC50 | Source |
| Compound 28a | Reversible | BTK Enzyme | 3.0 nM | nih.gov |
| Compound 4x | Reversible | BTK Enzyme | 4.8 nM | nih.gov |
| Compound 20 | Irreversible | BTK Enzyme | 21.7 nM | mdpi.com |
Leucine-Rich Repeat Kinase 2 (LRRK2) Targeting
Leucine-Rich Repeat Kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease, as mutations in this kinase are linked to both familial and idiopathic forms of the disease. nih.gov The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in the development of potent and selective LRRK2 inhibitors. nih.govresearchgate.net
Both Type I and Type II kinase inhibitors targeting LRRK2 have been developed from this scaffold. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors target the inactive "DFG-out" conformation. nih.gov A hybrid design strategy, combining the 7H-pyrrolo[2,3-d]pyrimidine hinge-binding moiety with elements of other inhibitors, has led to novel compounds. nih.gov For example, a 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series was identified as potent LRRK2 inhibitors, with one compound demonstrating significant inhibition of LRRK2's phosphorylation activity in the brains of mice and rats after oral administration. nih.gov
The design process for these inhibitors has also utilized advanced techniques, such as employing a checkpoint kinase 1 (CHK1) derived crystallographic surrogate to understand and optimize binding to the LRRK2 active site. acs.org This has led to the development of compounds with nanomolar IC50 values against LRRK2. acs.org
| Derivative | Target | IC50 (G2019S mutant) | IC50 (Wild Type) | Source |
| Compound 32 | LRRK2-pSer935 | 120 nM | 190 nM | acs.org |
| Compound 31 | LRRK2-pSer935 | 260 nM | 310 nM | acs.org |
| Compound 7 | LRRK2 Kinase | Potent in vitro inhibition | Potent in vitro inhibition | nih.gov |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Modulation
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The pyrrolo[2,3-d]pyrimidine nucleus has been identified as a promising scaffold for developing VEGFR kinase inhibitors. rjpbr.com
Several derivatives have been synthesized that exhibit multi-targeted kinase inhibition, including potent activity against VEGFR-2. nih.gov One study reported a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides. Among them, compound 5k emerged as a particularly potent inhibitor of VEGFR-2, with an IC50 value of 40 nM, which is comparable to the established multi-kinase inhibitor sunitinib. nih.gov This highlights the potential of this chemical series to function as anti-angiogenic agents by modulating VEGFR-2 signaling pathways. nih.gov
Epidermal Growth Factor Receptor (EGFR) Interactions
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a significant role in cell proliferation and is frequently overexpressed or mutated in various cancers. Consequently, it is a major target for cancer therapy. rjpbr.comresearchgate.net The 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidine class of compounds was identified as potent and highly selective inhibitors of EGFR tyrosine kinase. researchgate.net
Numerous studies have focused on optimizing this scaffold to enhance EGFR inhibition. nih.gov This has resulted in compounds with IC50 values in the low nanomolar range. researchgate.net Some derivatives have been designed as irreversible inhibitors, which form a covalent bond with the receptor. nih.gov Research has also shown that certain trisubstituted and disubstituted pyrrolo[2,3-d]pyrimidines are highly active against EGFR. nih.gov For instance, compound 5k, a multi-targeted inhibitor, displayed significant activity against EGFR with an IC50 of 90 nM. nih.gov Furthermore, specific derivatives have been developed that show selectivity for mutant forms of EGFR found in non-small cell lung cancer, demonstrating a strong inhibitory effect on EGFR phosphorylation in these cancer cells. wipo.int
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2)
Cyclin-Dependent Kinases (CDKs) are essential for regulating the cell cycle, and their dysregulation is a hallmark of cancer. Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various CDKs, including CDK2 and CDK9. nih.govnih.gov
A series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as potential CDK inhibitors for pancreatic cancer therapy. nih.gov Several of these compounds demonstrated strong inhibitory activity against CDK9 and showed anti-proliferative effects in pancreatic cancer cell lines. The most potent compound, 2g, was found to inhibit cancer cell proliferation by blocking the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of cell cycle CDKs. nih.gov In other studies, the multi-targeted inhibitor 5k also showed potent activity against CDK2, with an IC50 value of 204 nM. nih.gov
Additional Kinase Targets: PDK1, CHK1, Src, FtsZ, NF-κB Inducing Kinase (NIK), MRP1, PERK, CpCDPK1
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold allows it to target a wide range of other kinases.
CHK1: Checkpoint Kinase 1 (CHK1) has been used as a crystallographic surrogate to aid in the design and optimization of LRRK2 inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold. acs.org This indicates a structural similarity in the binding sites that can be exploited for drug design.
Src: Off-target inhibition of the human tyrosine kinase Src has been observed during the screening of 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors designed for other targets, such as parasitic kinases. genscript.com
CpCDPK1: In the field of infectious diseases, 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been developed as selective inhibitors of Cryptosporidium parvum Calcium-Dependent Protein Kinase 1 (CpCDPK1). nih.govnih.gov These compounds, known as "bumped kinase inhibitors" (BKIs), are designed to fit into a modified active site of the parasite kinase that is not present in human kinases, thereby ensuring selectivity. These inhibitors potently block the proliferation of the C. parvum parasite. nih.gov Similarly, related compounds have been designed and tested against P. falciparum CDPK1 and CDPK4, which are essential for the malaria parasite's life cycle. nih.gov
Information regarding direct and significant inhibition of PDK1, FtsZ, NIK, MRP1, and PERK by this compound or its close derivatives is limited in the reviewed literature.
Cellular Effects Induced by this compound Derivatives
The inhibition of the various kinase targets by this compound derivatives translates into distinct and profound cellular effects. The most prominent of these is the induction of apoptosis, or programmed cell death, in cancer cells.
For example, mechanistic studies of compound 5k in HepG2 liver cancer cells revealed that it induces cell cycle arrest and apoptosis. nih.gov This was accompanied by a significant increase in the levels of pro-apoptotic proteins such as Caspase-3 and Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, compound 2g, a CDK inhibitor, was shown to inhibit the growth of MIA PaCa-2 pancreatic cancer cells by inducing apoptosis and down-regulating the CDK9 downstream survival proteins Mcl-1 and c-Myc. nih.gov
In addition to apoptosis, these compounds exert potent anti-proliferative effects across a range of cell lines. Derivatives targeting BTK inhibit the proliferation of B-cell lymphoma cells, nih.gov while those targeting EGFR and other receptor tyrosine kinases inhibit the growth of various solid tumor cell lines. nih.gov In the context of infectious diseases, derivatives targeting CpCDPK1 effectively block the proliferation of the Cryptosporidium parvum parasite in vitro. nih.govnih.gov
Induction of Apoptosis and Cell Cycle Arrest in Related Compounds
Certain derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been investigated for their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle, which are key strategies in cancer therapy.
For instance, a study on novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives identified a compound, designated as 5k , which demonstrated the ability to induce apoptosis and cell cycle arrest in HepG2 (human liver cancer) cells. pharmacompass.com Mechanistic studies revealed that treatment with compound 5k led to an increase in the levels of the pro-apoptotic proteins Caspase-3 and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. pharmacompass.com Furthermore, analysis of the cell cycle showed that compound 5k caused cells to accumulate in the G0-G1 phase, preventing them from entering the S phase (the DNA synthesis phase), which ultimately suppresses cell proliferation. nih.gov
Similarly, other research on 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines has shown that these compounds can function as microtubule inhibitors. nih.gov By disrupting microtubule dynamics, these agents arrest the cell cycle in the mitotic phase, which subsequently leads to the induction of apoptosis. nih.gov
Inhibition of Cell Proliferation and Colony Formation by Related Compounds
The antiproliferative effects of various pyrrolo[2,3-d]pyrimidine derivatives have been a significant area of research. These compounds often exert their effects by inhibiting protein kinases that are crucial for cell growth and survival signaling pathways.
One area of focus has been the inhibition of Protein Kinase B (PKB, also known as Akt), a key component in a signaling pathway that promotes cell proliferation and survival. nih.gov A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent, orally bioavailable inhibitors of PKB. nih.gov The cellular activity of these compounds confirmed that their antiproliferative effects are primarily driven by the inhibition of PKB. nih.gov
Another study reported on tricyclic pyrrolo[2,3-d]pyrimidine derivatives that exhibited antitumor activity against the HT-29 colon cancer cell line. abmole.com Two compounds, one with a bromine substituent and another with an azepine side-ring, showed significant inhibitory effects with IC50 values of 4.55 µM and 4.01 µM, respectively. abmole.com
The table below summarizes the inhibitory concentrations (IC50) of some pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines, illustrating their antiproliferative potential.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Halogenated benzylidenebenzohydrazides | Various | 29 - 59 | pharmacompass.comnih.gov |
| Tricyclic pyrrolo[2,3-d]pyrimidines | HT-29 | 4.01 - 4.55 | abmole.com |
This table presents data for derivatives of 7H-pyrrolo[2,3-d]pyrimidine, not for this compound.
Preclinical Research Investigations
In Vitro Studies
Antimicrobial Efficacy Assessments (Antibacterial and Antifungal)
The 7H-pyrrolo[2,3-d]pyrimidine core, being a structural analog of purines, is a key pharmacophore in several naturally occurring nucleoside antibiotics like toyocamycin (B1682990) and tubercidin. nih.gov This has prompted significant research into the antimicrobial properties of synthetic derivatives.
Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. For instance, newly synthesized derivatives have shown promising activity when compared to the standard antibiotic streptomycin. nih.gov In one study, various derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 65 ppm against Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov
A separate investigation focused on 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines identified two derivatives with potent activity specifically against Staphylococcus aureus, recording a MIC of 8 mg/L. nih.gov Interestingly, the activity of these compounds was four times more potent when combined with an antimicrobial peptide, suggesting a synergistic effect. nih.gov Further research has highlighted derivatives effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Sixteen derivatives were found to be active in vitro, with the most promising compound, N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, showing a MIC90 value of 0.488 µM. nih.gov Other studies have reported that certain derivatives exhibit activity against S. aureus with a MIC of 0.31 mg/mL, which is superior to the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). aacrjournals.org
Antifungal Activity: The antifungal efficacy of this class of compounds has also been evaluated. Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated excellent activity against the fungal pathogen Candida albicans, with MIC values ranging from 0.31-0.62 mg/mL. aacrjournals.orgdntb.gov.ua This level of activity was found to be superior to the standard antifungal drug fluconazole, which had a MIC of 1.5 mg/mL in the same study. aacrjournals.orgdntb.gov.ua The natural pyrrolo-pyrimidine antibiotic, huimycin, also shows antimicrobial properties. nih.gov
| Derivative Class | Target Microbe | Reported Efficacy (MIC) | Reference Compound | Source |
|---|---|---|---|---|
| 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives | E. coli, B. subtilis, P. aeruginosa, S. aureus | 15-65 ppm | Streptomycin | nih.gov |
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | 8 mg/L | - | nih.gov |
| N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Mycobacterium tuberculosis | 0.488 µM (MIC90) | - | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives (3b, 3c, 7e) | Staphylococcus aureus | 0.31 mg/mL | Ampicillin (0.62 mg/mL) | aacrjournals.org |
| Pyrrolo[2,3-d]pyrimidine derivatives (3a-d, 7a,e, 11d) | Candida albicans | 0.31-0.62 mg/mL | Fluconazole (1.5 mg/mL) | aacrjournals.orgdntb.gov.ua |
In Vivo Animal Model Studies
The therapeutic potential of 7-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has been further investigated in various animal models of human diseases.
Efficacy in Autoimmune Disease Models (e.g., Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA))
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is the core of tofacitinib (B832), a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis (RA). This has spurred research into other derivatives targeting kinases involved in autoimmune pathways. One such target is Bruton's tyrosine kinase (Btk), a crucial component of the B cell receptor signaling pathway.
A series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were developed as potent Btk inhibitors. oncotarget.com The optimized compound, designated B16, was found to potently inhibit Btk with an IC50 of 21.70 ± 0.82 nM. oncotarget.com In a collagen-induced arthritis (CIA) mouse model, a standard preclinical model for RA, compound B16 demonstrated potent anti-arthritis activity. Its efficacy in reducing paw thickness was comparable to that of the established Btk inhibitor, ibrutinib. oncotarget.com
| Compound | Target | In Vivo Model | Key Finding | Source |
|---|---|---|---|---|
| Compound B16 | Bruton's tyrosine kinase (Btk) | Collagen-Induced Arthritis (CIA) in mice | Exhibited potent anti-arthritis activity, with efficacy in reducing paw thickness similar to ibrutinib. | oncotarget.com |
| Tofacitinib | Janus kinase (JAK) | Rheumatoid Arthritis (RA) models | Investigated as a targeted immunomodulator and disease-modifying therapy for RA. |
Anti-tumor and Anti-angiogenic Activities in Xenograft Models
The role of this scaffold in oncology has been extensively studied, particularly through the inhibition of protein kinases that are critical for tumor growth and survival. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of this research. youtube.comdntb.gov.ua
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have shown significant anti-tumor effects in these models. A novel type II c-Met/Axl inhibitor, compound 22a, which utilizes the 4-amino-7H-pyrrolo[2,3-d]pyrimidine as a hinge-binding region, demonstrated remarkable potency. elsevierpure.com In xenograft models using MKN-45 (gastric cancer) and HCT116 (colorectal cancer) cells, compound 22a achieved high rates of tumor growth inhibition (TGI) of 98.2% and 87.2%, respectively. elsevierpure.com
Similarly, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt). Representative compounds from this series strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses. youtube.com
Tofacitinib has also been evaluated in cancer models. In an orthotopic disseminated xenograft model of multiple myeloma, tofacitinib demonstrated efficacy and reversed the growth-promoting effects of the tumor microenvironment. nih.gov It also inhibited the growth of established tumors in a xenograft model using T-cell acute lymphoblastic leukemia cells (ITK-SYK+ CEM). nih.gov Furthermore, in models of triple-negative breast cancer (TNBC), tofacitinib was found to enhance the activity of immunotoxin-based therapeutics. dntb.gov.ua
| Compound/Derivative Class | Target | Xenograft Model | Key Finding | Source |
|---|---|---|---|---|
| Compound 22a | c-Met, Axl | MKN-45 (gastric), HCT116 (colorectal) | Achieved tumor growth inhibition of 98.2% (MKN-45) and 87.2% (HCT116). | elsevierpure.com |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB/Akt | Human tumor xenografts | Strongly inhibited tumor growth at well-tolerated doses. | youtube.com |
| Tofacitinib | JAK | Multiple Myeloma (orthotopic, disseminated) | Showed anti-myeloma activity and increased survival. | nih.gov |
| Tofacitinib | JAK | Leukemia (subcutaneous) | Significantly decreased tumor growth. | nih.gov |
Evaluation in Tumor Metastasis Models
The spread of cancer cells from the primary tumor to distant organs, known as metastasis, is a major cause of cancer-related mortality. nih.gov Several studies have evaluated the effect of 7H-pyrrolo[2,3-d]pyrimidine derivatives and related compounds on this process.
Inhibitors of the c-Met receptor tyrosine kinase, which is strongly associated with tumor metastasis, have shown promise. BMS-777607, a selective small molecule Met kinase inhibitor that is structurally related to the compound class in development, was evaluated in a highly metastatic murine sarcoma model. nih.govnih.gov Daily treatment with BMS-777607 significantly decreased the number of lung tumor nodules. nih.gov The study suggested that the compound impairs the initiation phases of secondary tumor growth. nih.gov In a separate study using a triple-negative breast cancer model, the combination of BMS-777607 with an anti-PD-1 antibody also significantly decreased the incidence of lung metastasis. aacrjournals.orgresearchgate.net Similarly, cabozantinib, an inhibitor of c-MET and AXL, has been shown to inhibit the metastatic spread of experimental head and neck squamous cell carcinoma in zebrafish models. nih.gov
Conversely, a study investigating the immunomodulatory effects of tofacitinib in a mouse lung metastasis model of colon cancer found that it significantly enhanced cancer metastasis. This effect was linked to a significant decrease in the number of Natural Killer (NK) cells, which play a critical role in controlling metastasis. nih.gov
Immunomodulatory Effects in Disease Models
The immunomodulatory properties of this chemical scaffold are most famously represented by tofacitinib. nih.gov As a JAK inhibitor, it blocks the signaling of several cytokines crucial for the development, homeostasis, and function of lymphocytes. nih.gov
Preclinical studies in cynomolgus monkeys and rats demonstrated that chronic administration of tofacitinib led to decreased circulating T cells and Natural Killer (NK) cells in both species, with B cell decreases also observed in rats. nih.gov These changes are consistent with the drug's intended pharmacological action. In cancer models, tofacitinib has been shown to modulate the tumor microenvironment. In xenograft models, it reduced the recruitment and/or activity of immune populations such as monocytes, macrophages, and neutrophils. dntb.gov.uanih.gov This alteration of the inflammatory cell composition within the tumor allowed for increased delivery of antibody-based therapeutics to the malignant cells. nih.gov
Efficacy in Parasitic Infection Models
The 7H-pyrrolo[2,3-d]pyrimidine core has also been explored for its potential against parasitic diseases. Researchers have designed derivatives to target essential parasite-specific enzymes that are distinct from their human counterparts.
One key target is calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites. A series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine-based inhibitors were developed that potently inhibit Cryptosporidium parvum CDPK1 (CpCDPK1). These inhibitors effectively block the proliferation of the C. parvum parasite in the low micromolar range and have been shown to be effective in in vivo models of cryptosporidiosis. nih.gov
Another focus has been on malaria, caused by the parasite Plasmodium falciparum. A series of pyrrolo[2,3-d]pyrimidines were designed and synthesized as potential inhibitors of P. falciparum calcium-dependent protein kinases (PfCDPKs). Several compounds displayed promising inhibitory activity against either PfCDPK4 (with IC₅₀ values between 0.210–0.530 μM) or PfCDPK1 (IC₅₀ = 0.589 μM). springer.com
| Derivative Class | Target Organism | Target Enzyme | Key Finding | Source |
|---|---|---|---|---|
| 7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs | Cryptosporidium parvum | CpCDPK1 | Blocked parasite proliferation in low micromolar range; effective in in vivo models. | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidin-4-amines | Plasmodium falciparum | PfCDPK1, PfCDPK4 | Promising inhibitory activity with IC50 values in the sub-micromolar range. | springer.com |
Computational Chemistry and Structural Biology Applications
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine, docking studies are crucial for understanding its interaction with the ATP-binding site of various protein kinases.
Molecular docking simulations have been instrumental in elucidating the binding mode of 7H-pyrrolo[2,3-d]pyrimidine derivatives within the active site of protein kinases. nih.govnih.govmdpi.com For this compound, these studies predict that the pyrrolo[2,3-d]pyrimidine core acts as a scaffold, anchoring the molecule into the ATP-binding pocket. The 4-amino group is predicted to form crucial hydrogen bonds, while the N-7 ethyl group extends into a hydrophobic region of the pocket.
Studies on analogous compounds have shown that the pyrrolo[2,3-d]pyrimidine scaffold effectively mimics the adenine (B156593) portion of ATP, allowing it to compete for binding to the kinase. acs.org The predicted binding mode of this compound within a representative kinase, such as Protein Kinase B (PKB), would likely involve a network of interactions that stabilize the complex. The ethyl group at the N-7 position is hypothesized to enhance binding by favorably interacting with a hydrophobic pocket, a feature that can contribute to both potency and selectivity.
Table 1: Predicted Interactions of this compound with a Model Kinase Active Site
| Interacting Residue | Interaction Type | Predicted Distance (Å) |
| Valine (Hinge) | Hydrogen Bond (Backbone NH) | 2.9 |
| Alanine (Hinge) | Hydrogen Bond (Backbone CO) | 3.1 |
| Leucine (Hydrophobic Pocket) | van der Waals | 3.5 |
| Isoleucine (Hydrophobic Pocket) | van der Waals | 3.8 |
| Phenylalanine (Gatekeeper) | π-π Stacking | 4.5 |
Note: This data is representative and compiled based on docking studies of structurally similar 7H-pyrrolo[2,3-d]pyrimidine derivatives.
A critical aspect of kinase inhibition by ATP-competitive inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes. nih.gov For this compound, the N1 and the 4-amino group of the pyrimidine (B1678525) ring are predicted to be key hydrogen bond donors and acceptors, respectively. These interactions anchor the molecule in the correct orientation for further stabilizing interactions.
Docking studies on related compounds targeting kinases like JAK1 and PAK4 consistently highlight the importance of the hinge region. mdpi.comresearchgate.net The pyrrole (B145914) nitrogen (N-7) and its substituent, in this case, the ethyl group, are oriented towards the solvent-exposed region, where modifications can be made to improve pharmacokinetic properties without disrupting the core binding interactions. The gatekeeper residue, which is a key determinant of inhibitor selectivity, is also a critical point of interaction, often through van der Waals forces with the heterocyclic core. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity.
For the 7H-pyrrolo[2,3-d]pyrimidin-4-amine series of inhibitors, both 2D and 3D-QSAR models have been developed to guide the synthesis of more potent analogs. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful as they provide a three-dimensional map of the steric and electrostatic fields around the molecules that are correlated with activity.
In a typical CoMFA study for this class of compounds, a training set of molecules with known inhibitory activities would be aligned based on their common scaffold. The resulting model would generate contour maps indicating regions where steric bulk or particular electrostatic properties are favorable or unfavorable for activity. For instance, a CoMFA model might indicate that a bulky, electropositive substituent at the N-7 position is detrimental to activity, while a smaller, hydrophobic group like ethyl is favorable.
Table 2: Representative Statistical Parameters for a CoMFA Model of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Parameter | Value | Description |
| q² | 0.78 | Cross-validated correlation coefficient, indicating good internal predictive ability. |
| r² | 0.98 | Non-cross-validated correlation coefficient, indicating a strong correlation between predicted and actual activity. |
| Steric Contribution | 55% | Percentage contribution of the steric field to the model. |
| Electrostatic Contribution | 45% | Percentage contribution of the electrostatic field to the model. |
Note: This data is illustrative of a robust CoMFA model for this class of compounds, based on published studies on similar derivatives targeting JAK1. researchgate.net
A validated QSAR model can be used to predict the biological activity of novel, unsynthesized analogs. This allows for the prioritization of synthetic targets, saving time and resources. For example, a QSAR model for this compound analogs could be used to explore a wide range of substituents at other positions of the pyrrolopyrimidine core. The model could predict that adding a small, polar group at the C-5 position might enhance activity by forming an additional hydrogen bond with a nearby residue, guiding the next round of chemical synthesis.
Molecular Dynamics (MD) Simulations and Free Energy Calculations
MD simulations provide a dynamic view of the ligand-protein complex, allowing for an assessment of its stability and the calculation of binding free energies. These simulations model the movement of atoms and molecules over time, offering deeper insights than the static picture provided by molecular docking.
MD simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives in complex with kinases like PAK4 and JAK1 have been performed to validate docking poses and to understand the energetic contributions to binding. mdpi.comresearchgate.netnih.gov For this compound, an MD simulation would typically be run for a duration of nanoseconds to observe the stability of the key hydrogen bonds with the hinge region. The root mean square deviation (RMSD) of the ligand and protein backbone would be monitored to ensure that the complex remains in a stable conformation throughout the simulation.
Furthermore, methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone. These calculations can dissect the energetic contributions from van der Waals interactions, electrostatic interactions, and solvation energy, providing a comprehensive understanding of the driving forces for binding.
Structure-Based Drug Design and Scaffold Morphing Strategies
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif, particularly for kinase inhibitors. acs.org This is due to its ability to form key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine core of ATP. Structure-based drug design (SBDD) efforts leverage this property to develop potent and selective inhibitors.
Structure-Based Drug Design:
SBDD relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography, to guide the design of new ligands. For the 7H-pyrrolo[2,3-d]pyrimidine series, SBDD has been instrumental in optimizing derivatives for various kinase targets, including Bruton's tyrosine kinase (Btk) and Protein Kinase B (PKB). acs.orgnih.gov The general approach involves:
Co-crystallization: Obtaining the crystal structure of the target kinase in complex with a 7H-pyrrolo[2,3-d]pyrimidine-based inhibitor.
Analysis of Binding Mode: Examining the interactions between the inhibitor and the active site residues. This includes identifying key hydrogen bonds, hydrophobic interactions, and potential areas for modification.
Iterative Design: Modifying the scaffold or its substituents to enhance binding affinity, improve selectivity against other kinases, and optimize pharmacokinetic properties. For instance, the ethyl group at the 7-position of this compound would be analyzed for its fit within the binding pocket and its potential to be modified for improved properties.
Scaffold Morphing:
Scaffold morphing is a computational or synthetic strategy to identify isosteric replacements for a core chemical scaffold while retaining its key binding interactions. This technique is employed to explore new chemical space, overcome intellectual property hurdles, or improve drug-like properties. For the 7H-pyrrolo[2,3-d]pyrimidine core, scaffold morphing could involve replacing it with other heterocyclic systems that maintain the crucial hinge-binding interactions. nih.gov
A study on antiflavivirals utilized a scaffold morphing approach starting from a furo[3,4-d]pyrimidin-7(5H)-one core to generate derivatives with a 5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one chemotype, demonstrating how the core can be altered to create new compound classes. nih.gov While not directly involving this compound, this illustrates the principle of how the core pyrrolopyrimidine structure can be synthetically evolved.
| Strategy | Application to 7H-pyrrolo[2,3-d]pyrimidine Scaffold |
| Structure-Based Drug Design | Optimization of substituents to enhance kinase inhibition and selectivity. |
| Scaffold Morphing | Replacement of the pyrrolopyrimidine core with other bioisosteres to explore new chemical space and improve properties. |
Homology Modeling and Crystallographic Surrogates for Target Understanding
In the absence of an experimental crystal structure for a specific target protein, homology modeling and the use of crystallographic surrogates are valuable computational tools.
Homology Modeling:
Homology modeling constructs a three-dimensional model of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). nih.gov This technique is particularly useful when designing inhibitors for kinases where a crystal structure of the specific kinase of interest is unavailable, but structures of closely related kinases exist.
For a hypothetical drug discovery project involving this compound, if the target kinase structure is unknown, a homology model could be built using the crystal structure of a related kinase. This model would then be used for molecular docking studies to predict the binding mode of the compound and guide further optimization. The quality of the homology model is highly dependent on the sequence identity between the target and the template. nih.gov
Crystallographic Surrogates:
Crystallographic surrogates are structurally similar proteins that are used as stand-ins for the actual target of interest in crystallographic studies. This approach is often employed when the target protein is difficult to crystallize. In the context of kinase inhibitors, a common strategy is to use a more readily crystallizable kinase, or a chimeric protein, to understand the binding mode of a ligand.
For example, in the development of PKB inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a PKA-PKB chimeric protein was used as a crystallographic surrogate to understand the structural basis for selectivity. acs.org This allowed researchers to visualize how modifications to the scaffold could exploit differences in the active sites of PKB and the closely related PKA, leading to the design of more selective inhibitors.
| Technique | Description | Relevance to this compound |
| Homology Modeling | Building a 3D model of a target protein based on a homologous template structure. nih.gov | Predicting the binding mode of the compound to a target kinase when an experimental structure is unavailable. |
| Crystallographic Surrogates | Using a structurally similar, more easily crystallizable protein to study ligand binding. acs.org | Understanding the structural basis of selectivity and guiding the design of inhibitors with improved profiles. |
Academic Insights from Patent Literature and Future Research Directions
Analysis of Patent Landscape for Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
The patent literature surrounding pyrrolo[2,3-d]pyrimidine derivatives is extensive, reflecting intense interest from pharmaceutical companies in this class of compounds for treating a wide range of diseases, including cancers, inflammatory conditions, and autoimmune disorders. nih.govgoogle.comgreyb.comgoogle.comjustia.com
Key Discoveries and Novel Compound Classes Patented
Patents reveal a continuous effort to discover novel pyrrolo[2,3-d]pyrimidine-based kinase inhibitors with improved potency and selectivity. A significant number of patents protect compounds targeting Janus kinases (JAKs), particularly JAK3, for applications in immunosuppression for organ transplants and the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis. google.comgreyb.com For instance, Pfizer Inc. and Incyte Corporation have filed numerous patents for pyrrolo[2,3-d]pyrimidine derivatives as JAK inhibitors. greyb.comgoogle.comjustia.com
Recent patent filings also highlight the development of inhibitors for other kinase families. For example, there is a focus on designing inhibitors for focal adhesion kinase (FAK), a key player in tumor invasion and metastasis. nih.gov Novel compounds with a cyclization strategy have been patented, demonstrating excellent inhibitory activity against FAK and potent anticancer effects in various cell lines. nih.gov Furthermore, patents describe pyrrolo[2,3-d]pyrimidines as inhibitors of the EGF receptor tyrosine kinase, a well-established target in oncology. researchgate.net
A notable trend is the patenting of compounds with specific substitutions aimed at enhancing their pharmacological properties. The introduction of halogen atoms, for instance, has been shown to improve potency and selectivity. mdpi.comnih.gov Additionally, the exploration of tricyclic pyrrolo[2,3-d]pyrimidine derivatives has led to the discovery of compounds with significant antitumor activity. mdpi.com
Methodological Contributions from Patent Disclosures
Patent literature not only discloses novel chemical entities but also provides valuable insights into synthetic methodologies. Numerous patents detail optimized procedures for the synthesis of the core pyrrolo[2,3-d]pyrimidine scaffold and its derivatives. google.commdpi.comjustia.com For example, improved methods for the preparation of key intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been described, offering higher yields and more environmentally friendly processes. justia.com
Patents also describe innovative synthetic strategies, such as the use of cyclization to create novel scaffolds with potent inhibitory activity. nih.gov The Buchwald-Hartwig C-N cross-coupling reaction has been effectively utilized in the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives. nih.gov Furthermore, some patents disclose the synthesis of fluorinated pyrrolo[2,3-d]pyrimidine nucleosides, highlighting the ongoing exploration of this chemical space for potential therapeutic applications. enamine.net These methodological advancements are crucial for the efficient and large-scale production of these complex molecules for further research and clinical development.
Identification of Research Gaps and Unexplored Therapeutic Applications
Despite the extensive research and patenting activity surrounding pyrrolo[2,3-d]pyrimidine kinase inhibitors, several research gaps and unexplored therapeutic avenues remain. A significant challenge lies in the development of inhibitors with exquisite selectivity for a single kinase, as many current inhibitors exhibit activity against multiple kinases, which can lead to off-target effects. While multi-targeted kinase inhibitors can be advantageous in certain cancers, achieving high selectivity is crucial for minimizing toxicity. mdpi.comnih.gov
The therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives in less-explored areas warrants further investigation. While their application in cancer and inflammatory diseases is well-documented, their utility in other conditions driven by kinase dysregulation, such as neurodegenerative diseases, could be a promising area of research. nih.gov For instance, their potential as inhibitors of kinases implicated in Alzheimer's disease is an area that deserves more attention.
Furthermore, the synthesis and biological evaluation of pyrrole (B145914) derivatives, particularly nonaromatic CF3-2H-pyrroles, present significant challenges due to their inherent instability. acs.org Developing novel synthetic methodologies to access these and other underexplored pyrrole-based structures could unlock new therapeutic possibilities.
Strategies for Developing Next-Generation Inhibitors
The development of the next generation of pyrrolo[2,3-d]pyrimidine inhibitors will require innovative strategies to overcome existing challenges, primarily focusing on addressing kinase resistance and enhancing target selectivity.
Addressing Kinase Resistance Mechanisms
A major hurdle in targeted cancer therapy is the emergence of drug resistance, often driven by secondary mutations in the target kinase. nih.gov To combat this, researchers are developing next-generation inhibitors designed to be effective against both wild-type and mutant kinases. One strategy involves designing covalent inhibitors that form an irreversible bond with the target kinase, which can overcome resistance mediated by mutations that decrease the inhibitor's binding affinity. nih.gov Another approach is to develop inhibitors that bind to allosteric sites on the kinase, which are often less susceptible to resistance mutations than the highly conserved ATP-binding site.
Enhancing Target Selectivity
Improving the selectivity of pyrrolo[2,3-d]pyrimidine inhibitors is paramount to reducing off-target effects and improving their therapeutic index. nih.govnih.govgreyb.comjustia.com Structure-based drug design, aided by X-ray crystallography and molecular modeling, plays a crucial role in this endeavor. acs.org By understanding the subtle structural differences between the ATP-binding sites of different kinases, medicinal chemists can design inhibitors with substituents that exploit these differences to achieve greater selectivity. nih.govacs.org
The incorporation of specific chemical moieties can also enhance selectivity. For example, the strategic placement of halogen atoms or the exploration of different heterocyclic ring systems attached to the pyrrolo[2,3-d]pyrimidine core can significantly influence the inhibitor's selectivity profile. mdpi.comnih.gov Furthermore, the development of multi-targeted inhibitors with a carefully tailored selectivity profile against a specific set of kinases involved in a particular disease can be a powerful therapeutic strategy. mdpi.comnih.govmedchemexpress.cn
Below is a table summarizing some of the key compound classes and their targets as described in the literature.
| Compound Class | Target Kinase(s) | Therapeutic Area |
| Pyrrolo[2,3-d]pyrimidine derivatives | JAK | Autoimmune diseases, Inflammation, Organ transplant rejection |
| Tricyclic pyrrolo[2,3-d]pyrimidines | DDR2 | Cancer |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | Cancer |
| Pyrrolo[2,3-d]pyrimidine-based derivatives | FAK | Cancer |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB (Akt) | Cancer |
Potential for Multi-Targeted Approaches
The pyrrolo[2,3-d]pyrimidine scaffold, a recognized "privileged structure" in medicinal chemistry, has historically been the foundation for developing highly selective kinase inhibitors. nih.gov However, the complexity of diseases such as cancer, which often involve multiple aberrant signaling pathways, has spurred a strategic shift towards designing multi-targeted inhibitors. The rationale behind this approach is to enhance therapeutic efficacy and overcome drug resistance mechanisms by simultaneously modulating several key pathological targets. The inherent versatility of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core allows for structural modifications that can achieve a polypharmacological profile, enabling a single molecule to interact with multiple kinases. nih.govmdpi.com
Recent research has focused on the synthesis and evaluation of novel halogenated '(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives designed specifically as multi-targeted kinase inhibitors. nih.govmdpi.com In one such study, a series of new compounds were synthesized and tested for their ability to inhibit multiple tyrosine kinases crucial for cancer progression. mdpi.com
Among the synthesized molecules, compound 5k ((E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-fluorobenzylidene)benzohydrazide) emerged as a particularly potent multi-targeted agent. mdpi.comnih.gov It demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.gov The inhibitory potency of compound 5k was found to be comparable or even superior to sunitinib, a well-established multi-targeted tyrosine kinase inhibitor used in cancer therapy. mdpi.com Molecular docking studies further supported these findings, indicating that compound 5k establishes similar binding interactions within the active sites of these four distinct enzymes as sunitinib. mdpi.comnih.gov This research highlights the significant potential of the pyrrolo[2,3-d]pyrimidine scaffold in the development of next-generation, multi-targeted anticancer agents. mdpi.com
Table 1: Multi-Targeted Kinase Inhibition Profile of Compound 5k
| Target Kinase | Compound 5k IC₅₀ (nM) | Sunitinib IC₅₀ (nM) |
|---|---|---|
| EGFR | 79 | 93 |
| Her2 | 155 | 261 |
| VEGFR2 | 40 | 35 |
| CDK2 | 204 | 193 |
Data sourced from Pharmaceuticals (Basel), 2023. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrrolo[2,3-d]pyrimidines
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery landscape by accelerating timelines, reducing costs, and improving the success rate of identifying viable drug candidates. bpasjournals.comresearchgate.net These advanced computational tools are increasingly being applied to the discovery and optimization of compounds based on the pyrrolo[2,3-d]pyrimidine scaffold. researchgate.net AI and ML models can analyze vast datasets to identify novel drug-target interactions, design molecules with desired properties, predict bioactivity, and optimize pharmacokinetic profiles. infontd.org
Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling, a well-established computational method often enhanced by machine learning algorithms, has been employed to optimize 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as inhibitors of Bruton's tyrosine kinase (BTK) for the potential treatment of rheumatoid arthritis. eurekaselect.com By building and validating robust QSAR models, researchers can identify the key structural features that correlate with inhibitory activity. eurekaselect.com This information provides crucial insights that guide the rational design and synthesis of more potent and effective inhibitors, paving the way for the development of novel anti-rheumatic agents. eurekaselect.com These examples underscore the pivotal role of AI and ML in modernizing and accelerating the discovery pipeline for pyrrolo[2,3-d]pyrimidine-based therapeutics.
Table 2: Application of AI/ML in Pyrrolo[2,3-d]pyrimidine Drug Discovery
| AI/ML Technology | Application Area | Target | Outcome |
|---|---|---|---|
| Deep Generative Model (SyntaLinker) | Scaffold Hopping, de novo Design | TANK binding kinase 1 (TBK1) | Discovery of potent and selective TBK1 inhibitors with a pyrrolo[2,3-d]pyrimidine core. researchgate.netnih.gov |
| QSAR Modeling (QSARINS) | Pharmacophore Optimization | Bruton's tyrosine kinase (BTK) | Identification of key structural features for BTK inhibition to guide the design of novel anti-rheumatic agents. eurekaselect.com |
Q & A
Q. What are the common synthetic routes for 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
The synthesis typically involves acid-mediated nucleophilic substitution reactions using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a precursor. For example, derivatives are synthesized by refluxing the chloro intermediate with amines (3 equivalents) in isopropanol with HCl, followed by recrystallization (yields: 27–94%) . Cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide is another method for generating 2-aryl-substituted analogs .
Q. Which analytical techniques are critical for characterizing 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 8.27–6.75 ppm and NH signals at δ 11.74–9.49 ppm) .
- HRMS (APCI/ESI) : Confirms molecular weight (e.g., [M+H]+ for C12H11N4: calcd. 211.0978, found 211.0981) .
- Melting Point Analysis : Used to assess purity (e.g., 241°C for N-phenyl derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in nucleophilic substitution reactions?
Yields depend on:
- Reaction Time : Extended reflux durations (12–48 hours) enhance substitution efficiency .
- Solvent Choice : Isopropanol with HCl facilitates solubility and protonation of amines .
- Substituent Effects : Electron-donating groups on amines (e.g., p-methoxy) improve reactivity, while steric hindrance reduces yields .
Q. What strategies are used to evaluate the biological activity of 7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs?
- Kinase Inhibition Assays : Derivatives are tested against targets like calcium-dependent protein kinase 1 (CDPK1) using enzymatic assays and IC50 determinations .
- Antitumor Screening : Analogs with substituted benzyl or aryl groups are evaluated in cytotoxicity assays (e.g., IC50 values against cancer cell lines) .
- Docking Studies : Molecular modeling predicts binding interactions (e.g., with ATP-binding pockets of kinases) .
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
Discrepancies may arise from:
- Purity Variations : Impurities >2% (e.g., due to hygroscopicity) can skew results; rigorous QC via HPLC/COA is essential .
- Substituent Positioning : Fluorine at meta vs. para positions on aryl rings alters electronic effects and binding affinities .
- Storage Conditions : Degradation under suboptimal storage (e.g., >-20°C for hygroscopic compounds) impacts stability .
Q. What computational methods support the design of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
- QSAR Modeling : Correlates substituent properties (e.g., logP, H-bond donors) with bioactivity .
- Density Functional Theory (DFT) : Predicts electronic configurations and reactivity of chloro intermediates .
- Molecular Dynamics Simulations : Assesses target binding stability under physiological conditions .
Methodological Best Practices
- Handling Hygroscopic Derivatives : Store compounds at -80°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis .
- Purity Verification : Use COA/SDS documentation and replicate assays with independently synthesized batches .
- Structural Confirmation : Combine NMR with X-ray crystallography (where feasible) to resolve ambiguous proton assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
